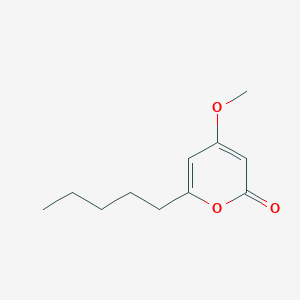
2-Methyl-3-phenoxypropanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-3-phenoxypropanoic acid derivatives employs a simple and efficient protocol using phenol and substituted phenol, leading to compounds with significant antimicrobial activities (Nirmalan, Antony, & Ramalakshmi, 2016). Another method involves optical resolution by preferential crystallization to synthesize optically active derivatives, highlighting the compound's versatility in synthesis pathways (Shiraiwa et al., 2002).
Molecular Structure Analysis
Structural analysis reveals that the orientation of 2-Methyl-3-phenoxypropanoic acid derivatives is largely influenced by intramolecular hydrogen bonding. Intermolecular hydrogen bonding further stabilizes the molecular structure, as demonstrated in various studies (Azim, Errington, & Parmar, 2001).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, showcasing their reactivity and potential for creating complex molecules. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation via successive C-C and C-H bond cleavages, underlining the compound's utility in synthetic chemistry (Wakui et al., 2004).
Physical Properties Analysis
The physical properties of 2-Methyl-3-phenoxypropanoic acid derivatives are crucial for their application in various fields. Studies on their crystalline structures, such as the potential herbicide 2-phenoxypropenoic acid, have been conducted to understand their stability and reactivity (Campbell et al., 1992).
Chemical Properties Analysis
Research into the chemical properties of 2-Methyl-3-phenoxypropanoic acid derivatives has revealed their potential as building blocks for organic synthesis and high-performance polymers. Eco-sustainable processes leading to these compounds highlight the importance of catalytic chemical methods in their synthesis (Pina, Falletta, & Rossi, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Agents : Derivatives of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)oxy)propanoic acid have shown potential as effective antimicrobial agents against various human and plant pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).
Mass Spectrometry : Studies involving 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters have demonstrated regioselective synthesis and differentiation in electron impact mass spectral fragmentation (Xu, Wang, Zhang, & Huang, 2000).
Synthesis of Phenolic Derivatives : Utilizing a U-shaped template and mono-protected amino acid ligand, researchers have been able to cross-couple meta-C-H bonds with organoborons, enabling the synthesis of 3-phenylpropanoic acid and phenolic derivatives (Wan, Dastbaravardeh, Li, & Yu, 2013).
Stabilizers for Photoprotected Materials : Phenolic-type stabilizers, including methyl 2-methoxybenzoate, have been found to be effective singlet molecular oxygen generators and quenchers, useful as dopant agents against photoprotected materials degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Plant Growth-Regulating Substances : Chloro-substituted phenoxyacetic acids, a category to which 2-Methyl-3-phenoxypropanoic acid belongs, have been noted for their greater growth-promoting activity compared to methyl-substituted benzoic acids, with chloro-derivatives being more active than methyl-derivatives (Pybus, Smith, Wain, & Wightman, 1959).
Propiedades
IUPAC Name |
2-methyl-3-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCHPXROVDFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591522 | |
| Record name | 2-Methyl-3-phenoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenoxypropanoic acid | |
CAS RN |
103323-93-9 | |
| Record name | 2-Methyl-3-phenoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-phenoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



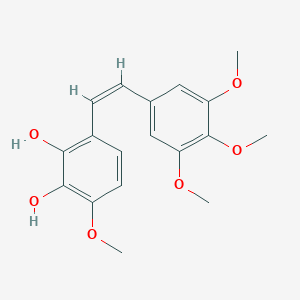

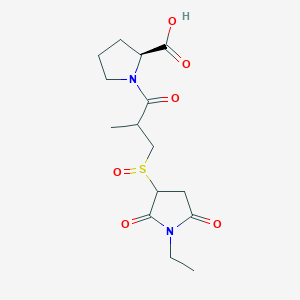
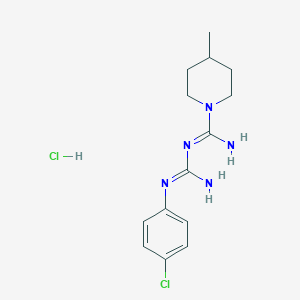
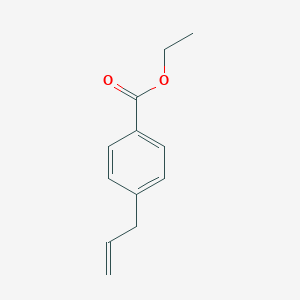
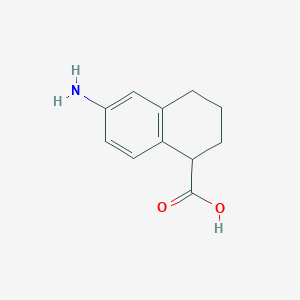
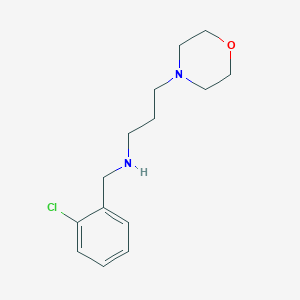
![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
